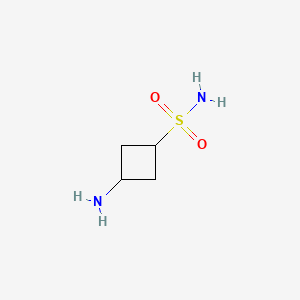
(1r,3r)-3-Aminocyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-3-Aminocyclobutane-1-sulfonamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an amino group and a sulfonamide group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Aminocyclobutane-1-sulfonamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with sulfonamide reagents in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-Aminocyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1r,3r)-3-Aminocyclobutane-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1r,3r)-3-Aminocyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1r,3r)-3-Aminocyclopentane-1-sulfonamide
- (1r,3r)-3-Aminocyclohexane-1-sulfonamide
- (1r,3r)-3-Aminocycloheptane-1-sulfonamide
Uniqueness
(1r,3r)-3-Aminocyclobutane-1-sulfonamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. Compared to its analogs with larger rings, it offers distinct reactivity and interactions, making it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C4H10N2O2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
3-aminocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-4(2-3)9(6,7)8/h3-4H,1-2,5H2,(H2,6,7,8) |
InChI Key |
DSHUHHINTKWXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















